N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-12(17-3-6-20-7-4-17)8-10-9-22-14(15-10)16-13(19)11-2-1-5-21-11/h1-2,5,9H,3-4,6-8H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZVGEMBWKIMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole and furan rings through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in biological assays to study its effects on various cellular pathways and targets.
Industry: The compound can be used in the development of new materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents critically influence biological activity and physicochemical properties. Key comparisons include:
a) N-(4-(3-Oxo-3-((4-Sulfamoylphenethyl)Amino)Propyl)Thiazol-2-yl)Furan-2-Carboxamide (CAS 1021266-52-3)
- Structure: Features a 3-oxo-propyl chain linked to a sulfamoylphenethyl group instead of morpholino-oxoethyl.
- Properties : Molecular weight = 448.5 g/mol; molecular formula = C₁₉H₂₀N₄O₅S₂.
- Implications: The sulfonamide group may enhance binding to enzymes like carbonic anhydrase, while the extended alkyl chain could reduce solubility compared to the morpholino analog .
b) N-(4-(2-Oxo-2-((Thiophen-2-ylMethyl)Amino)Ethyl)Thiazol-2-yl)Furan-2-Carboxamide (CAS 923202-54-4)
- Structure: Substituted with a thiophen-2-ylmethyl amino group.
c) VPC-14449 (4-(4-(2,4-Dibromo-1H-Imidazol-1-yl)Thiazol-2-yl)Morpholine)
- Structure : Brominated imidazole substituent on thiazole.
- Implications : Bromine atoms increase molecular weight and hydrophobicity, likely enhancing DNA-binding activity but reducing aqueous solubility. The morpholine ring here is directly attached to thiazole, unlike the oxoethyl linker in the target compound .
Furan Carboxamide Derivatives
Compounds with furan-2-carboxamide moieties but divergent substituents:
a) N-(5-((Dimethylamino)Methyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Isonicotinamide (4h)
- Structure: Pyridinyl and dimethylaminomethyl groups on thiazole.
- Implications: The dimethylamino group may improve membrane permeability, while the pyridine ring could engage in π-π stacking with biological targets.
b) N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide
- Structure : Methoxyphenyl and tetrahydroazepine substituents.
- Activity: Demonstrates cardioprotective effects superior to Levocarnitine, suggesting that electron-donating groups (e.g., methoxy) enhance activity in hypoxia models. The target compound’s morpholino group may similarly modulate oxidative stress pathways .
Physicochemical and Pharmacokinetic Insights
A comparative analysis of key properties is summarized below:
¹Estimated based on structural analogs. ²Inferred from VPC-14449’s DNA-binding activity .
Biological Activity
N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and a morpholino group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 332.37 g/mol. The structural components are crucial for its interaction with biological targets.
Mechanisms of Biological Activity
-
Antitumor Activity :
- Compounds with thiazole and furan moieties have shown promise as antitumor agents. For example, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves the inhibition of key signaling pathways such as NF-κB and modulation of apoptosis-related proteins .
- Antioxidant Properties :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency .
- Morpholino Group : Influences solubility and bioavailability, impacting the overall efficacy of the compound .
- Furan Moiety : Contributes to interactions with biological targets, enhancing the compound's ability to penetrate cellular membranes .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antioxidant Efficacy
Research on related compounds demonstrated that structural modifications could enhance antioxidant activity significantly. The DPPH assay showed that derivatives with specific substituents had improved radical scavenging abilities, suggesting potential applications in oxidative stress-related diseases .
Summary Table of Biological Activities
Q & A
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer :
- Lyophilization : Store as DMF solvates (stable for >12 months at -20°C) to prevent hydrolysis of the morpholino carbonyl group .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (RSD ≤2% for purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
